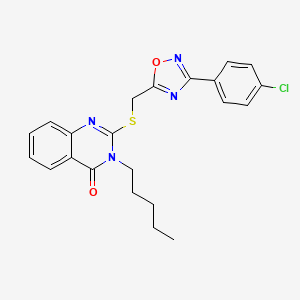
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a member of the quinazoline and oxadiazole family, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole . The resultant structure features a complex arrangement of rings that includes a quinazoline core and an oxadiazole moiety. The crystallographic data indicates that the compound crystallizes in the monoclinic system with a space group of P21/n. Key structural parameters include:
| Parameter | Value |
|---|---|
| Chemical Formula | C12H9ClN4OS2 |
| Molecular Weight | 324.80 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Temperature (K) | 293 |
| Bond Lengths (Å) | Various |
| Angles (°) | Various |
The structural integrity is supported by NMR and mass spectral analysis, confirming the presence of distinct functional groups associated with biological activity .
Antimicrobial Activity
Several studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus . The presence of the thiol group in this compound enhances its ability to inhibit bacterial growth due to its interaction with bacterial cell membranes .
Anti-inflammatory Properties
Research indicates that compounds related to this class possess anti-inflammatory effects. For example, derivatives of 1,2,4-oxadiazoles have been evaluated for their ability to reduce inflammation in animal models using the carrageenan-induced rat paw edema method. The results suggest that these compounds can significantly decrease inflammation compared to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been a significant focus in recent studies. The compound has been tested against several human cancer cell lines using the MTT assay method. Results indicate promising cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines. These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that similar oxadiazole derivatives exhibited strong inhibitory action against Staphylococcus aureus , suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Testing : In a comparative study using various synthesized derivatives, certain oxadiazole compounds demonstrated superior anti-inflammatory activity compared to traditional NSAIDs .
- Anticancer Evaluation : A series of 1,2,4-oxadiazole linked compounds were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The results showed that some derivatives had better efficacy than established chemotherapeutics .
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-2-3-6-13-27-21(28)17-7-4-5-8-18(17)24-22(27)30-14-19-25-20(26-29-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBUNCPXAKVPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














